2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity and their inhibitory activity against EGFR/ErbB2 receptor tyrosine kinases .
Synthesis Analysis
The synthesis of similar compounds involves the design and synthesis of 1-H-pyrazole-3-carboxamide derivatives . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity .科学的研究の応用
- Additionally, these compounds inhibited CDK2/cyclin A2 enzymatic activity, making them promising candidates for further investigation .
- Specifically, these compounds have been investigated as potential ligands for human A3, A2A, and A2B adenosine receptors. Modulating these receptors could have implications in inflammation, neuroprotection, and other pathways .
- While not extensively studied, pyrazolo[3,4-d]pyrimidine derivatives have shown potential antimicrobial activity. Further research is needed to explore their effectiveness against specific pathogens .
- The related class of 1,2,3-triazoles, which are structurally similar to pyrazolo[3,4-d]pyrimidines, have demonstrated anti-tubercular properties. These compounds could be explored for their efficacy against tuberculosis .
- 1,2,3-Triazoles, which share some structural features with pyrazolo[3,4-d]pyrimidines, have been investigated as glycosidase inhibitors. These enzymes play essential roles in carbohydrate metabolism and could be targeted for therapeutic purposes .
- Pyrazolo[3,4-b]pyridines, a related group of heterocyclic compounds, have been extensively studied. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with applications ranging from drug discovery to materials science .
Cancer Treatment: CDK2 Inhibition
Adenosine Receptor Modulation
Antimicrobial Properties
Anti-Tubercular Activity
Glycosidase Inhibition
Other Biomedical Applications
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction results in the disruption of the cell cycle, specifically at the G1/S and G2/M transition points, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to the M phase. By inhibiting CDK2, the compound prevents these transitions, leading to cell cycle arrest . This arrest then triggers apoptosis, or programmed cell death, in the cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By arresting the cell cycle and triggering apoptosis, the compound effectively reduces the number of cancer cells . This has been demonstrated in vitro with significant cytotoxic activities against MCF-7 and HCT-116 cell lines .
将来の方向性
特性
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-10(2)21-14(23)8-24-16-13-7-20-22(15(13)18-9-19-16)12-5-3-11(17)4-6-12/h3-7,9-10H,8H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJWPHRSOKEQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。